3-Hydroxy-1-methyl-2-methylidene-3-phenyl-1-azabicyclo[2.2.2]octan-1-ium
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Overview
Description
3-Hydroxy-1-methyl-2-methylidene-3-phenyl-1-azabicyclo[222]octan-1-ium is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-methyl-2-methylidene-3-phenyl-1-azabicyclo[2.2.2]octan-1-ium typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic conditions to form the bicyclic structure. The reaction conditions often include the use of strong acids such as hydrochloric acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts to improve reaction efficiency and selectivity is also explored in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-1-methyl-2-methylidene-3-phenyl-1-azabicyclo[2.2.2]octan-1-ium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles such as halides or amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
3-Hydroxy-1-methyl-2-methylidene-3-phenyl-1-azabicyclo[2.2.2]octan-1-ium has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Hydroxy-1-methyl-2-methylidene-3-phenyl-1-azabicyclo[2.2.2]octan-1-ium involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bicyclic structures with different substituents, such as tropane alkaloids and indole derivatives .
Uniqueness
What sets 3-Hydroxy-1-methyl-2-methylidene-3-phenyl-1-azabicyclo[2.2.2]octan-1-ium apart is its unique combination of functional groups and its specific bicyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H20NO+ |
---|---|
Molecular Weight |
230.32 g/mol |
IUPAC Name |
1-methyl-2-methylidene-3-phenyl-1-azoniabicyclo[2.2.2]octan-3-ol |
InChI |
InChI=1S/C15H20NO/c1-12-15(17,13-6-4-3-5-7-13)14-8-10-16(12,2)11-9-14/h3-7,14,17H,1,8-11H2,2H3/q+1 |
InChI Key |
CWWRJYICXIWNOZ-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]12CCC(CC1)C(C2=C)(C3=CC=CC=C3)O |
Origin of Product |
United States |
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